molecular formula C20H17ClN4O2S B15033643 (6Z)-2-butyl-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15033643
M. Wt: 412.9 g/mol
InChI Key: HZJCQTNFEBYEGX-AXPJIBDUSA-N
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Description

(6Z)-2-BUTYL-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core, a butyl group, and a chlorophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the butyl group and the chlorophenyl-furan moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

The compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preclinical studies aim to evaluate its efficacy and safety in various disease models.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism by which (6Z)-2-BUTYL-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-2-BUTYL-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4O2S/c1-2-3-4-17-24-25-18(22)15(19(26)23-20(25)28-17)11-14-9-10-16(27-14)12-5-7-13(21)8-6-12/h5-11,22H,2-4H2,1H3/b15-11-,22-18?

InChI Key

HZJCQTNFEBYEGX-AXPJIBDUSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

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